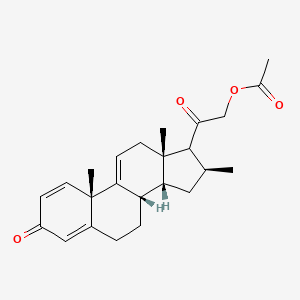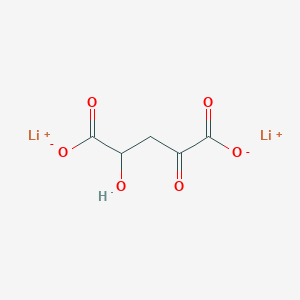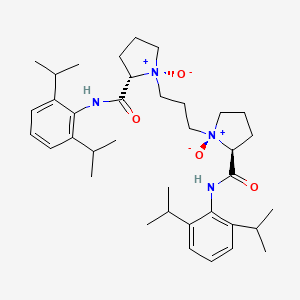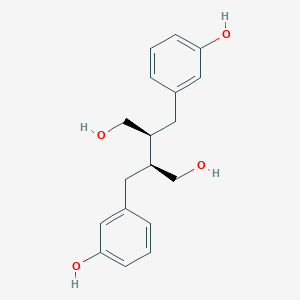![molecular formula C24H23F7N4O2 B13403255 3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aprepitant is a medication primarily used to prevent nausea and vomiting caused by chemotherapy and surgery. It belongs to the class of neurokinin-1 receptor antagonists and works by blocking the action of substance P, a neuropeptide associated with vomiting . Aprepitant is marketed under various brand names, including Emend, Cinvanti, and Aponvie .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aprepitant involves several key steps:
Grignard Reaction: A raw material undergoes a Grignard reaction with 4-fluorophenylmagnesium halide.
Reduction Reaction: The product from the Grignard reaction is then reduced using a reducing agent.
Debenzylation Reaction: The reduced compound undergoes debenzylation with a deprotection reagent.
Protection and Deprotection: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali, followed by deprotection using an acid or alkali.
Industrial Production Methods
Industrial production of aprepitant often involves the formation of an inclusion complex with sulfobutyl ether-β-cyclodextrin to enhance its solubility and bioavailability . This complex is prepared through a saturated-aqueous solution method and characterized by various techniques such as Fourier transform infrared spectroscopy, x-ray powder diffraction, and differential scanning calorimetry .
Analyse Chemischer Reaktionen
Types of Reactions
Aprepitant undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Aprepitant has a wide range of scientific research applications:
Chemistry: Used as a model compound to study neurokinin-1 receptor antagonism.
Biology: Investigated for its role in modulating neuropeptide activity.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting.
Industry: Used in the development of new antiemetic formulations.
Wirkmechanismus
Aprepitant exerts its effects by blocking the neurokinin-1 receptors in the brain, which are activated by substance P . By preventing substance P from binding to these receptors, aprepitant reduces the likelihood of vomiting . Positron emission tomography studies have shown that aprepitant can cross the blood-brain barrier and bind to neurokinin-1 receptors in the human brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ondansetron: A serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dexamethasone: A corticosteroid used to reduce inflammation and suppress the immune system.
Uniqueness
Aprepitant is unique in its mechanism of action as a neurokinin-1 receptor antagonist, which complements the action of serotonin 5-HT3 receptor antagonists and corticosteroids . This makes it particularly effective in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting .
Eigenschaften
Molekularformel |
C24H23F7N4O2 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C24H23F7N4O2/c1-13(15-9-16(23(26,27)28)11-17(10-15)24(29,30)31)37-19-3-2-8-35(12-20-32-22(36)34-33-20)21(19)14-4-6-18(25)7-5-14/h4-7,9-11,13,19,21H,2-3,8,12H2,1H3,(H2,32,33,34,36)/t13-,19+,21+/m1/s1 |
InChI-Schlüssel |
GLJSXTIFQNHMIV-XFPJRNFQSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CCCN([C@H]2C3=CC=C(C=C3)F)CC4=NNC(=O)N4 |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCCN(C2C3=CC=C(C=C3)F)CC4=NNC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


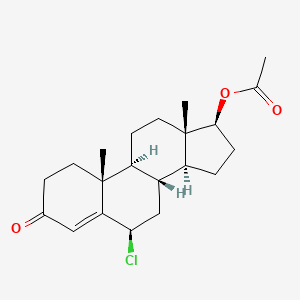
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
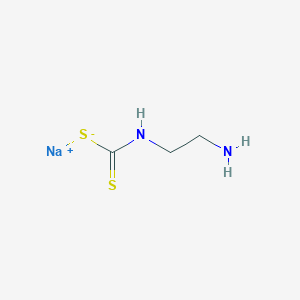
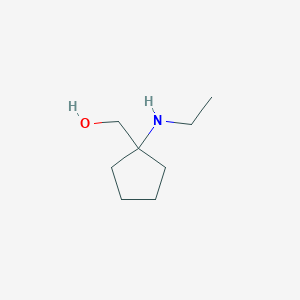
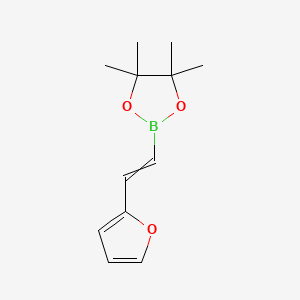
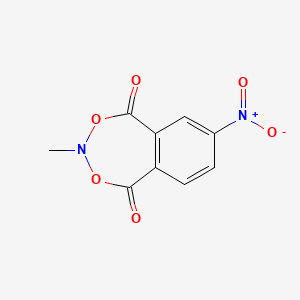


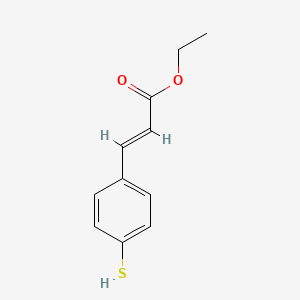
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)
